Ciclosidomine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

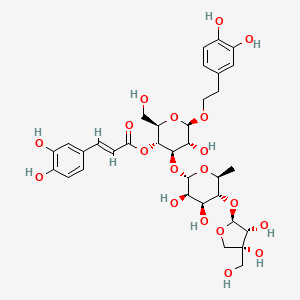

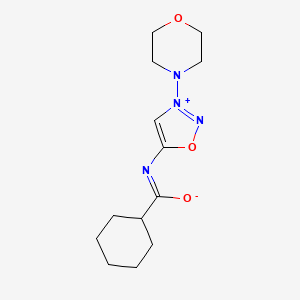

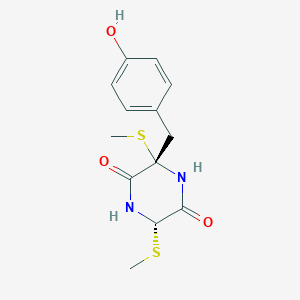

Ciclosidomine is a member of morpholines.

科学的研究の応用

Stability in Solution

Ciclosidomine, specifically referred to as N-cyclohexanecarbonyl-3-(4-morpholino)-sydnone imine hydrochloride, shows a stable profile under certain conditions. Its hydrolysis in the absence of light is a first-order reaction, influenced by pH, temperature, ionic strength, and buffer species. Notably, degradation rates in light are rapid, necessitating protection from light during studies. The stability at pH 6 in phosphate or citrate buffer indicates a projected 9-month shelf life at 20°C, and 2.6 months at 30°C (Carney, 1987).

Combination Therapy in Cancer Treatment

Ciclosidomine has been explored in combination therapy contexts. One study evaluated the combined effects of clomipramine and lithium chloride with vinorelbine on human neuroblastoma cells. The combination of these drugs led to a significant reduction in cell proliferation and increased apoptosis, highlighting potential applications in cancer treatment (Bilir et al., 2010).

Use During Pregnancy

Ciclosidomine, also known as ciclosporin, has seen use in pregnancy, particularly for women who require immunosuppressive therapy to avoid organ rejection. While associated with premature delivery and low birth weight, its use for autoimmune diseases during pregnancy may be a safe alternative, although literature is limited to case reports and registry data (Paziana et al., 2013).

Topical Application in Dental Treatments

Topical applications of drugs, such as cimetidine, have been studied for dental conditions. A study using rabbits with induced periodontitis showed that topical cimetidine significantly inhibited inflammation and bone loss, suggesting potential dental applications for ciclosidomine-like compounds (Hasturk et al., 2006).

Antibacterial Susceptibility in Dentistry

Research on the antibacterial efficacy of drug mixtures, including ciprofloxacin and metronidazole, against bacteria in root canal infections, highlights the importance of ciclosidomine-related compounds in dental treatments. These mixtures were effective in eradicating bacteria from infected root dentine, indicating a potential application in endodontic therapy (Hoshino et al., 1996).

Efficacy in Rheumatoid Arthritis Treatment

Ciclosidomine, as cyclosporin A, has been evaluated in the treatment of severe, treatment-refractory rheumatoid arthritis. A randomized study indicated its effectiveness in improving joint activity scores and reducing symptoms, although side effects, particularly nephrotoxicity, were common (Yocum et al., 1988).

Soil Microbial Response to Antibiotics

A study investigating soil microbial responses to antibiotics, including tetracycline, highlighted how environmental exposure to such compounds can affect microbial diversity and function. This research provides insights into the broader ecological impacts of pharmaceuticals like ciclosidomine (Ma et al., 2014).

Preventive Action Against Nephropathy

Achyrocline satureioides, a plant used in traditional medicine, was studied for its preventive action against contrast-induced nephropathy. Its extracts, obtained through ultrasound-assisted extraction, were compared to N-acetylcysteine and quercetin, indicating potential preventive benefits against renal failure, relevant to the broader context of ciclosidomine research (Guss et al., 2017).

特性

CAS番号 |

66564-16-7 |

|---|---|

製品名 |

Ciclosidomine |

分子式 |

C13H20N4O3 |

分子量 |

280.32 g/mol |

IUPAC名 |

(Z)-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)cyclohexanecarboximidate |

InChI |

InChI=1S/C13H20N4O3/c18-13(11-4-2-1-3-5-11)14-12-10-17(15-20-12)16-6-8-19-9-7-16/h10-11H,1-9H2 |

InChIキー |

AJPLPOWGYORUIF-UHFFFAOYSA-N |

異性体SMILES |

C1CCC(CC1)/C(=N/C2=C[N+](=NO2)N3CCOCC3)/[O-] |

SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

正規SMILES |

C1CCC(CC1)C(=NC2=C[N+](=NO2)N3CCOCC3)[O-] |

その他のCAS番号 |

66564-16-7 |

同義語 |

ciclosidomine ciclosidomine hydrochloride |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1S,4aS,4bR,7R,8aS,10aS)-4b,7,8a,10a-tetramethyl-7-(4-methylpent-3-enyl)-2-propan-2-ylidene-3,4,4a,5,6,8,9,10-octahydro-1H-phenanthren-1-yl]propan-1-ol](/img/structure/B1243882.png)

![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)